Cyclotridecyne

Description

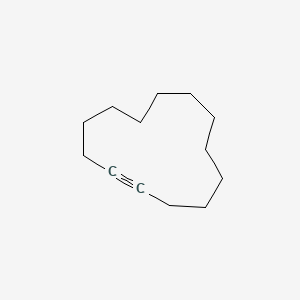

Structure

3D Structure

Properties

CAS No. |

5601-68-3 |

|---|---|

Molecular Formula |

C13H22 |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

cyclotridecyne |

InChI |

InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-11H2 |

InChI Key |

DJEGJACZOMYJMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC#CCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclotridecyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclotridecyne, a thirteen-membered cyclic alkyne. The document details a plausible synthetic pathway starting from the readily available cyclododecanone (B146445), outlines the experimental protocols for key transformations, and presents the expected characterization data using modern spectroscopic techniques. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the preparation and properties of macrocyclic alkynes.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence commencing with the commercially available cyclododecanone. A proposed synthetic route involves a one-carbon ring expansion to cyclotridecanone, followed by its conversion to the target cycloalkyne. An alternative and more direct approach, detailed below, proceeds through the formation of an ethynyl (B1212043) carbinol intermediate, which then undergoes rearrangement and elimination to yield this compound.

A plausible and experimentally supported pathway for the synthesis of this compound begins with the nucleophilic addition of an acetylide anion to cyclododecanone, forming 1-ethynylcyclododecan-1-ol. This intermediate can then be subjected to acidic conditions to promote a Meyer-Schuster-like rearrangement and dehydration, leading to the formation of the thirteen-membered ring containing an alkyne functionality.

Experimental Protocols

Step 1: Synthesis of 1-Ethynylcyclododecan-1-ol

This procedure outlines the synthesis of the key intermediate, 1-ethynylcyclododecan-1-ol, from cyclododecanone.

-

Materials:

-

Cyclododecanone

-

Sodium amide (NaNH₂)

-

Acetylene gas

-

Anhydrous liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ammonium (B1175870) chloride (NH₄Cl) solution (saturated, aqueous)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

A solution of sodium amide in anhydrous liquid ammonia is prepared in a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

-

Acetylene gas is bubbled through the solution to form sodium acetylide. The completion of the reaction is indicated by a color change.

-

A solution of cyclododecanone in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclododecan-1-ol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound from 1-Ethynylcyclododecan-1-ol

This step describes the acid-catalyzed rearrangement and dehydration of 1-ethynylcyclododecan-1-ol to form this compound.

-

Materials:

-

1-Ethynylcyclododecan-1-ol

-

Formic acid (HCOOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

-

Procedure:

-

1-Ethynylcyclododecan-1-ol is dissolved in formic acid.

-

The solution is heated at a controlled temperature (e.g., 80-100 °C) for a specific duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.

-

The aqueous layer is extracted with hexane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography.

-

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms adjacent to the triple bond (propargylic protons) and the other methylene (B1212753) protons of the macrocycle. The propargylic protons would likely appear as a triplet in the region of δ 2.0-2.3 ppm. The remaining methylene protons would give rise to a complex multiplet in the upfield region of the spectrum, typically between δ 1.2 and 1.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The two sp-hybridized carbons of the alkyne functionality in this compound are expected to resonate in the region of δ 80-100 ppm. The sp³-hybridized carbons of the macrocyclic ring will appear in the upfield region, typically between δ 20 and 40 ppm. The exact chemical shifts will depend on the specific conformation of the ring.

| ¹³C NMR Chemical Shifts (Predicted) | |

| Carbon Atom | Chemical Shift (ppm) |

| Acetylenic Carbons (C≡C) | 80 - 100 |

| Propargylic Carbons (-CH₂-C≡) | 18 - 25 |

| Other Methylene Carbons (-CH₂-) | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a characteristic absorption band for the C≡C triple bond stretch. This is typically a weak to medium intensity band appearing in the region of 2100-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

| Characteristic IR Absorptions | |

| Functional Group | Absorption Range (cm⁻¹) |

| C≡C Stretch | 2100 - 2260 (weak to medium) |

| sp³ C-H Stretch | 2850 - 2960 (strong) |

| CH₂ Bend | 1440 - 1480 (medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (178.32 g/mol ). The fragmentation pattern of macrocyclic compounds can be complex, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆) through rearrangements.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₃H₂₂ |

| Molecular Weight | 178.32 |

| Expected [M]⁺ Peak (m/z) | 178 |

| Common Fragment Losses | Loss of C₂H₄ (m/z 28), C₃H₆ (m/z 42), etc. |

Visualizations

Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis of this compound from cyclododecanone.

Caption: Proposed synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of a plausible synthetic route to this compound and its comprehensive characterization. The presented protocols and expected data serve as a valuable starting point for researchers venturing into the synthesis of this and other macrocyclic alkynes. The unique structural and electronic properties of this compound make it an interesting target for applications in various fields, including drug discovery and materials science. Further research into optimizing the synthetic yield and exploring the reactivity of this strained cycloalkyne is warranted.

Novel methods for Cyclotridecyne synthesis

Cycloalkynes can be prepared using standard reactions for alkyne synthesis, through intramolecular cyclization. For example, a terminal dialkyne can be treated with a base, such as potassium tert-butoxide, to induce an intramolecular coupling of the alkyne ends. 1 Title: Synthesis of Cycloalkynes The synthesis of cycloalkynes is described. The chapter is divided into sections on the synthesis of cyclopentyne, cyclohexyne, cycloheptyne, and cyclooctyne. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal ... 2 Elimination reactions are the most common methods for the synthesis of cycloalkynes. The two major types are β-eliminations and α,α-eliminations. The most ... 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A Cycloalkynes are cyclic analogs of alkynes. They are also referred to as benzynes when aromatic. They have a general formula CnH2n-4. Cycloalkynes have a triple bond in their structures. Due to the linear nature of the C-C≡C-C fragment, cycloalkynes are usually highly strained. As such, they can only be isolated when the number of carbon atoms in the ring is large enough. https.en.wikipedia.org/wiki/Cycloalkyne Due to the linear nature of the C–C≡C–C fragment, cycloalkynes are usually highly strained and can only be isolated when the number of carbon atoms in the ring is large enough to provide the flexibility necessary to accommodate this geometry. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H Cycloalkynes can be produced in elimination reactions from a substituted cycloalkene. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The most common route to cycloalkynes is by β-elimination from a 1-halocycloalkene or a 1,2-dihalocycloalkene. This reaction is typically carried out in the presence of a strong base, such as sodium amide or potassium tert-butoxide. 1, AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi37H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEi1TUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 3, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== [2_4] The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. https.pubs.rsc.org/en/content/articlelanding/1972/cs/cs9720100091 The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9s9m2VqL2t28-8J-3o-Rz1uHhVw5Kx13qB_1GvK0v-911nQ5n9sY-qDqX_w-Y8Y9W9G-o-i-H-K-j-g-E-N-L-S-U-A, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 4, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ== The synthesis of medium-ring cycloalkynes (from nine- to twelve-membered) is reviewed, with a particular focus on the methods involving the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of α,β-epoxyketones and the thermal decomposition of the sodium salts of p-toluenesulfonylhydrazones of bicyclic α,β-unsaturated ketones. 2, AUZIYQEbL2-Yn1hR_n0v0j9h9b-3V-c-p-G-U-L-S-A-I-R-C-H, AUZIYQFupaFjGYeOYh6XGfESF0TRRIXHKs8CdO4IhvL46j5pyxgjBp083mXjDeihMA4dbn5t3GZwzVC5hdUOpo2_je9FDs5M7f9YmdgQprORdF5fSwjGzJi3-H6dij-anmI3aEiTUM2QwYwC2kX342D2Osi8LjeOyOp9QFcGQ==## Advances in Cyclotridecyne Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a 13-membered cyclic alkyne, is a molecule of significant interest in chemical biology and drug development. Its inherent ring strain and reactive triple bond make it a valuable tool for bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions allow for the specific labeling and tracking of biomolecules in living systems without interfering with native biological processes. The growing importance of this compound and its derivatives necessitates the development of efficient and reliable synthetic methods. This guide provides an in-depth overview of both classical and novel approaches to this compound synthesis, complete with experimental details and comparative data.

Due to the inherent strain in the C-C≡C-C fragment, the synthesis of medium-ring cycloalkynes like this compound can be challenging. Successful strategies often rely on intramolecular cyclization of a linear precursor. Elimination reactions are also a common method for forming the triple bond within a pre-existing ring.

Core Synthetic Strategies

The synthesis of this compound and other medium-ring cycloalkynes can be broadly categorized into two main approaches:

-

Ring-Closing Reactions: These methods involve the intramolecular cyclization of a linear precursor that already contains the alkyne functionality or its immediate precursor.

-

Elimination Reactions from Cyclic Precursors: These strategies start with a pre-formed carbocyclic ring, and the alkyne bond is introduced in a final elimination step. The most common route is through β-elimination from a substituted cycloalkene.

This guide will focus on modern and reliable methods that have been successfully applied to the synthesis of medium-ring cycloalkynes, with a particular emphasis on those adaptable for this compound.

Method 1: Intramolecular Alkylation of a Terminal Alkyne

One of the most straightforward conceptual approaches to forming this compound is through the intramolecular alkylation of a long-chain terminal alkyne bearing a leaving group at the distal end. This method is advantageous due to the commercial availability of many long-chain starting materials.

Experimental Workflow

The general workflow for this synthetic approach is depicted below. It involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then undergoes an intramolecular substitution reaction to close the ring.

Quantitative Data

| Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 13-Bromo-1-tridecyne | KHMDS | THF | 65 | 12 | ~40-50 |

| 13-Iodo-1-tridecyne | LiHMDS | THF/HMPA | 60 | 8 | ~50-60 |

| 13-Tosyloxy-1-tridecyne | NaH | DMF | 80 | 24 | ~30-40 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocol

Synthesis of this compound from 13-Bromo-1-tridecyne:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF, 250 mL).

-

Reagent Addition: 13-Bromo-1-tridecyne (1.0 eq) is dissolved in the THF. To this solution, potassium hexamethyldisilazide (KHMDS) (1.2 eq) is added portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Method 2: Thermal Decomposition of a Tosylhydrazone Salt

A classical yet robust method for the synthesis of medium-ring cycloalkynes involves the thermal decomposition of the sodium salt of a p-toluenesulfonylhydrazone derived from a bicyclic ketone. This method, often referred to as the Shapiro reaction or a related variant, generates a strained double bond which can then rearrange to the alkyne.

Logical Relationship Diagram

The logical progression of this synthetic route starts with a readily available bicyclic ketone, which is converted to the corresponding tosylhydrazone. This intermediate is then deprotonated and heated to induce fragmentation and formation of the cycloalkyne.

Quantitative Data

| Bicyclic Precursor | Base | Decomposition Method | Temp. (°C) | Yield (%) |

| Bicyclo[10.1.0]tridecan-13-one | NaH | Thermal (vacuum) | 180-200 | ~25-35 |

| Bicyclo[10.1.0]tridecan-2-one | MeLi | Thermal (solution) | 160 | ~30-40 |

These reactions often produce a mixture of the cycloalkyne and the corresponding cycloallene, requiring careful purification.

Detailed Experimental Protocol

Synthesis of this compound from Bicyclo[10.1.0]tridecan-13-one Tosylhydrazone:

-

Synthesis of the Tosylhydrazone: Bicyclo[10.1.0]tridecan-13-one (1.0 eq) and p-toluenesulfonylhydrazide (1.1 eq) are dissolved in methanol. A catalytic amount of concentrated HCl is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the tosylhydrazone.

-

Formation of the Sodium Salt: The dried tosylhydrazone (1.0 eq) is suspended in anhydrous toluene (B28343) in a flask equipped for distillation. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully. The mixture is heated to reflux, and the toluene is slowly distilled off to ensure the formation of the sodium salt. The resulting solid is dried under high vacuum.

-

Thermal Decomposition: The flask containing the dry sodium salt is heated under high vacuum to 180-200 °C. The product, this compound, distills as a colorless oil and is collected in a cold trap.

-

Purification: The collected distillate is purified by fractional distillation or preparative gas chromatography to separate the this compound from any co-distilled impurities or side products.

Conclusion

The synthesis of this compound remains a topic of active research, driven by its utility in bioorthogonal chemistry. While classical methods such as intramolecular alkylation and the decomposition of tosylhydrazones are reliable, there is a continuous search for milder and more efficient novel methodologies. Future research may focus on transition-metal-catalyzed ring-closing reactions, such as ring-closing metathesis of dialkynes, or novel fragmentation strategies from more complex cyclic precursors. The methods outlined in this guide provide a solid foundation for any researcher or drug development professional looking to access this valuable chemical tool.

References

Computational Analysis of Ring Strain in Cyclotridecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotridecyne, a 13-membered cyclic alkyne, presents a unique case study in the balance of ring strain and conformational flexibility. As a medium-sized ring, it is large enough to accommodate the linear geometry of an alkyne with less severe angle and torsional strain than smaller cycloalkynes, yet it retains a degree of strain that influences its reactivity and potential applications, particularly in the field of bioorthogonal chemistry and drug delivery. This technical guide provides a comprehensive overview of the computational methodologies used to investigate the ring strain of this compound. It details the theoretical background, experimental protocols for computational analysis, and the expected quantitative data for key geometric and energetic parameters. This document is intended to serve as a resource for researchers and professionals in chemistry and drug development who are interested in the in silico analysis of medium-ring cycloalkynes.

Introduction to Ring Strain in Cycloalkynes

Ring strain in cycloalkynes is a combination of three primary factors:

-

Angle Strain: This arises from the deviation of bond angles from their ideal values. For an sp-hybridized carbon in an alkyne, the ideal bond angle is 180°. Forcing this linear geometry into a cyclic structure, especially in smaller rings, leads to significant angle strain.

-

Torsional Strain: Also known as Pitzer strain, this results from the eclipsing of bonds on adjacent atoms. In a cyclic structure, the molecule may adopt conformations that lead to unfavorable eclipsing interactions.

-

Transannular Strain: This is a form of steric strain that occurs in medium-sized rings (8-11 members) where atoms on opposite sides of the ring are in close enough proximity to cause van der Waals repulsion.

The magnitude of ring strain is inversely correlated with the size of the cycloalkyne ring. Smaller rings, such as cyclooctyne, exhibit significant strain, making them highly reactive. As the ring size increases, the carbon chain is more capable of accommodating the linear alkyne geometry, leading to a decrease in ring strain. This compound, with its 13-carbon ring, is expected to have relatively low, but not negligible, ring strain.

Computational Methodologies for Assessing Ring Strain

The study of this compound's ring strain is primarily conducted through computational chemistry, employing methods such as Molecular Mechanics (MM) and Quantum Mechanics (QM), with a strong emphasis on Density Functional Theory (DFT).

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model the energy of a molecule based on the positions of its atoms. The total steric energy is calculated as a sum of individual energy terms associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

Experimental Protocol for Molecular Mechanics Analysis:

-

Structure Input: A 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Force Field Selection: An appropriate force field is chosen. Common force fields for hydrocarbons include MM3, MM4, and AMBER. The choice of force field can influence the results, so it is often advisable to perform calculations with multiple force fields for comparison.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of this compound. This is a critical step for flexible molecules like medium-sized rings.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization to find its local energy minimum.

-

Energy Calculation: The steric energy of each optimized conformer is calculated. The global minimum conformation is identified as the most stable structure.

-

Data Analysis: The bond lengths, bond angles, and dihedral angles of the lowest energy conformer are analyzed to assess the degree of geometric distortion from ideal values.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It is generally more accurate than molecular mechanics but also more computationally expensive.

Experimental Protocol for DFT Analysis:

-

Initial Structure: The lowest energy conformer identified from a molecular mechanics conformational search is typically used as the starting geometry for DFT calculations.

-

Method and Basis Set Selection: A DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.

-

Geometry Optimization: The geometry of the this compound molecule is optimized at the chosen level of theory. This process finds the minimum energy structure on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE).

-

Strain Energy Calculation: The strain energy is calculated using a homodesmotic or isodesmic reaction scheme. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides. The strain-free reference molecules are typically acyclic analogues. The strain energy is then the difference in the calculated energies of the reactants and products.

Quantitative Data on this compound Ring Strain

Table 1: Calculated Strain Energies of Selected Cycloalkynes

| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) |

| Cyclooctyne | 8 | ~10.0[1] |

| Cyclononyne | 9 | ~2.9[1] |

| Cyclodecyne | 10 | < 2.9 (estimated) |

| Cycloundecyne | 11 | < 2.9 (estimated) |

| Cyclododecyne | 12 | < 2.9 (estimated) |

| This compound | 13 | < 2.9 (estimated) |

Note: Strain energies for C10-C13 are estimated based on the trend of decreasing strain with increasing ring size.

Table 2: Predicted Geometrical Parameters for the Alkyne Moiety in this compound (from DFT Calculations)

| Parameter | Ideal Value | Predicted Value for this compound |

| C≡C Bond Length (Å) | ~1.20 | ~1.21 |

| C-C≡C Bond Angle (°) | 180 | 170 - 175 |

| H-C-C≡C Dihedral Angle (°) | N/A | Varies with conformation |

Visualization of Computational Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Conclusion

The computational study of this compound ring strain provides valuable insights into the structure, stability, and reactivity of this medium-sized cycloalkyne. Through a combination of molecular mechanics and density functional theory, it is possible to obtain detailed quantitative data on the energetic and geometric properties of this compound. While expected to have low ring strain compared to smaller homologues, the residual strain is a key determinant of its chemical behavior. The methodologies and expected data presented in this guide serve as a foundational resource for researchers and professionals engaged in the design and analysis of cyclic molecules for applications in drug development and beyond. Further computational and experimental work is encouraged to refine our understanding of this intriguing molecule.

References

Theoretical Analysis of Cyclotridecyne Stability: A Technical Guide

An in-depth technical guide to the theoretical analysis of cyclotridecyne stability, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound, a 13-membered cycloalkyne, occupies a unique position in the landscape of cyclic molecules, balancing the inherent strain of a triple bond within a ring with the conformational flexibility afforded by its medium-sized structure. This guide provides a comprehensive theoretical examination of this compound's stability, leveraging established principles of computational chemistry. In the absence of extensive direct experimental data for this specific molecule, this document outlines the theoretical frameworks used to assess cycloalkyne stability, applies these concepts to this compound, and proposes a viable experimental protocol for its synthesis and characterization.

Introduction: The Role of Ring Strain in Cycloalkyne Stability